molecular formula C13H20N4O2S B3726331 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cycloheptylacetamide

2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cycloheptylacetamide

Cat. No. B3726331
M. Wt: 296.39 g/mol
InChI Key: QJNBVIRBJSVKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cycloheptylacetamide, also known as ACT-078573, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of thioacetanilides and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cycloheptylacetamide is not fully understood. However, it has been proposed that this molecule acts as a positive allosteric modulator of the alpha3 subunit of the GABA-A receptor. This results in an increase in the activity of the GABAergic system, which is known to play a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cycloheptylacetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the potency of GABA, which results in enhanced inhibitory neurotransmission. This leads to a reduction in neuronal excitability, which is thought to underlie its anticonvulsant activity. In addition, this molecule has also been shown to exhibit anxiolytic and sedative effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cycloheptylacetamide in lab experiments is its high potency and selectivity for the alpha3 subunit of the GABA-A receptor. This makes it a valuable tool for investigating the role of this receptor subtype in various physiological and pathological conditions. However, one limitation of using this molecule is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cycloheptylacetamide. One area of interest is its potential use in the treatment of epilepsy and other seizure disorders. Further studies are needed to determine its efficacy and safety in humans. In addition, this molecule may also have potential applications in the treatment of anxiety disorders and neuropathic pain. Further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Scientific Research Applications

2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cycloheptylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant activity in animal models and has been proposed as a potential treatment for epilepsy. In addition, this molecule has also been investigated for its potential use in the treatment of neuropathic pain and anxiety disorders.

properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c14-10-7-11(18)17-13(16-10)20-8-12(19)15-9-5-3-1-2-4-6-9/h7,9H,1-6,8H2,(H,15,19)(H3,14,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNBVIRBJSVKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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